molecular formula C12H17N3O B587305 N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 CAS No. 1795137-54-0

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

Cat. No.: B587305
CAS No.: 1795137-54-0
M. Wt: 225.325
InChI Key: HFXUSRXKBFHKMO-LIJFRPJRSA-N
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Description

N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is a deuterated derivative of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 typically involves the introduction of deuterium atoms into the parent compound. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are designed to ensure high yield and purity of the deuterated product. The use of specialized equipment and controlled reaction conditions is essential to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Substitution reactions can occur at the acetylamino or dimethylacetamidine groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine oxide, while reduction could produce N’-(4-Acetylaminophenyl)-N,N-dimethylamine.

Scientific Research Applications

N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

    Analytical Chemistry: The deuterated compound is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to improve the accuracy and precision of quantitative analyses.

    Biological Studies: It is employed in metabolic studies to trace the pathways and interactions of the parent compound in biological systems.

    Pharmaceutical Research: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.

    Industrial Applications: It is utilized in the synthesis of other deuterated compounds and materials for various industrial purposes.

Mechanism of Action

The mechanism of action of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is primarily related to its role as a deuterated analog. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological targets. Deuterium substitution often results in a kinetic isotope effect, which can alter the rate of metabolic reactions and enhance the compound’s stability.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine: The non-deuterated parent compound.

    N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d3: A partially deuterated analog with three deuterium atoms.

Uniqueness

N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is unique due to its complete deuteration, which provides distinct advantages in analytical and research applications. The increased stability and altered metabolic profile make it a valuable tool in various scientific studies.

Properties

IUPAC Name

N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXUSRXKBFHKMO-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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